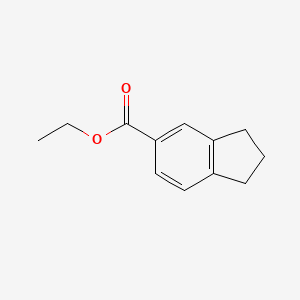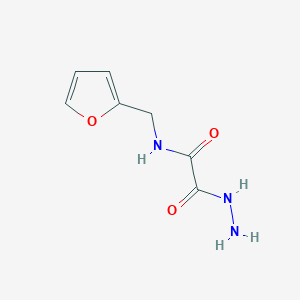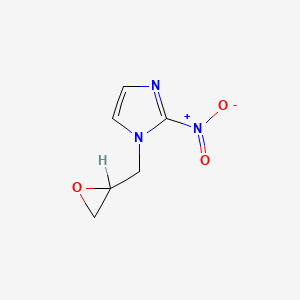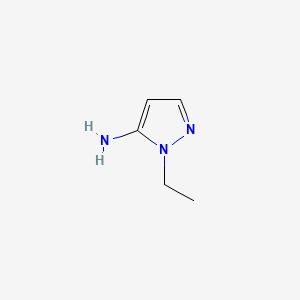
Di-1-naphthylmethanol
Übersicht
Beschreibung
Di-1-naphthylmethanol is a useful research compound. Its molecular formula is C21H16O and its molecular weight is 284.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiolabelling for PET Studies
Di-1-naphthylmethanol, specifically 1,1′-Methylene-di-(2-naphthol) (ST1859), is utilized in the field of positron emission tomography (PET). Langer et al. (2005) synthesized this compound radiolabelled with carbon-11 for PET microdosing studies in humans, particularly for Alzheimer's disease treatment research (Langer et al., 2005).
Quantification of Sugars
N-(1-Naphthyl)ethylenediamine dihydrochloride, which is related to this compound, has been used as a reagent for the determination of sugars on thin-layer plates. Bounias (1980) reported this application, emphasizing its accuracy and effectiveness in nanomole quantification of sugars (Bounias, 1980).
Photographic Reactions and Sensitization
The compound has been explored in photochemical reactions. For example, Inoue et al. (1993) studied enantiodifferentiating methanol addition to 1,1-diphenylpropene sensitized by chiral naphthalene(di)carboxylates, demonstrating the application of this compound in creating optically active compounds (Inoue et al., 1993).
Pulse Radiolysis Studies
Getoff et al. (1985) conducted pulse radiolysis of 1,2-di(α-naphthyl)ethane in methanol, exploring the absorption spectra and kinetics of the compound, which is structurally related to this compound. This research contributes to understanding the behavior of such compounds under specific conditions (Getoff et al., 1985).
Methanol to Olefins (MTO) Process
Tian et al. (2015) described the methanol-to-olefins (MTO) process, where compounds like this compound might play a role in catalysis or as an intermediate product. This process is significant in industrial applications, especially in converting coal to olefin plants (Tian et al., 2015).
Applications in Organic Chemistry
Naphthalene-1,8-diylbis(diphenylmethylium), closely related to this compound, has been studied for its unique electron-transfer reduction behavior. Saitoh et al. (2006) investigated its use in oxidative coupling reactions, which has implications in synthetic organic chemistry (Saitoh et al., 2006).
Safety and Hazards
When handling Di-1-naphthylmethanol, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Biochemische Analyse
Biochemical Properties
It is known that the compound has a role in proteomics research
Cellular Effects
Given its role in proteomics research , it may influence various cellular processes
Molecular Mechanism
It is known that the compound interacts with proteins in the context of proteomics research
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Eigenschaften
IUPAC Name |
dinaphthalen-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIXQVYVFRYTOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343958 | |
| Record name | Di-1-naphthylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62784-66-1 | |
| Record name | Di-1-naphthylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1330593.png)



![2-[(Furan-2-Ylmethyl)amino]benzoic Acid](/img/structure/B1330598.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1330599.png)





![2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1330611.png)

